molecular formula C11H9NO3 B062065 4-Methoxyisoquinoline-3-carboxylic acid CAS No. 170621-98-4

4-Methoxyisoquinoline-3-carboxylic acid

Cat. No.: B062065
CAS No.: 170621-98-4
M. Wt: 203.19 g/mol
InChI Key: DZMPBAPCCLRUNM-UHFFFAOYSA-N
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Description

4-Methoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a methoxy group at the fourth position and a carboxylic acid group at the third position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyisoquinoline-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

    Methoxylation: Introduction of the methoxy group at the fourth position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxyisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxyisoquinoline-3-carboxylic acid depends on its specific application:

    Biological Activity: It may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Therapeutic Effects: The compound’s effects in medicinal applications are often mediated through its interaction with specific proteins or cellular structures, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the methoxy group, leading to different chemical and biological properties.

    4-Hydroxyisoquinoline-3-carboxylic acid: Has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

Uniqueness: 4-Methoxyisoquinoline-3-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-methoxyisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-8-5-3-2-4-7(8)6-12-9(10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMPBAPCCLRUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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